molecular formula C14H11N3O2S B1224400 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide

Cat. No.: B1224400
M. Wt: 285.32 g/mol
InChI Key: PPJTWHARWSRTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide is an oxadiazole and a ring assembly.

Scientific Research Applications

Anticancer Activity

Compounds structurally similar to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide have been studied for their potential anticancer activity. For instance, a study by Ravinaik et al. (2021) synthesized and evaluated derivatives for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activities (Ravinaik et al., 2021). Additionally, Yakantham et al. (2019) synthesized derivatives that demonstrated good to moderate activity on various cancer cell lines, further indicating the potential of such compounds in cancer treatment (Yakantham et al., 2019).

Antiepileptic Activity

Compounds containing the 1,3,4-oxadiazole moiety, like this compound, have been explored for antiepileptic properties. Rajak et al. (2013) synthesized novel derivatives and investigated their anticonvulsant activities, finding that some compounds were effective in various models of epilepsy (Rajak et al., 2013).

Insecticidal and Nematocidal Activity

Research has also been conducted on derivatives of 1,3,4-oxadiazole for insecticidal and nematocidal applications. For example, Qi et al. (2014) synthesized analogs and evaluated their insecticidal activities against diamondback moth, with some compounds showing good effectiveness (Qi et al., 2014). Similarly, Liu et al. (2022) investigated novel derivatives for their nematocidal activities, discovering compounds with significant activity against Bursaphelenchus xylophilus (Liu et al., 2022).

Antimicrobial and Antitubercular Activities

Research has shown that 1,3,4-oxadiazole derivatives possess antimicrobial and antitubercular properties. Nayak et al. (2016) synthesized derivatives and found significant activity against Mycobacterium tuberculosis, with some molecules showing promising potential for drug development (Nayak et al., 2016).

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3O2S/c18-14(11-7-4-8-20-11)15-9-12-16-13(17-19-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18)

InChI Key

PPJTWHARWSRTBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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